molecular formula C16H14ClNO3S B3926656 N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide

N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide

Cat. No. B3926656
M. Wt: 335.8 g/mol
InChI Key: QDCJSYJXIBSJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide, also known as BTCP, is a synthetic compound that belongs to the phenylpropanoid class of chemicals. It was first synthesized in the 1970s and has since been used in various scientific research applications.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can produce a euphoric effect. This compound also acts as a serotonin reuptake inhibitor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and produce a dose-dependent increase in dopamine levels in the striatum. It has also been shown to produce analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use, including the fact that its effects on humans are not well understood and its potential for addiction.

Future Directions

For research on N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide include investigating its potential as a treatment for pain and addiction, as well as its effects on other neurotransmitter systems. Additionally, further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide has been used in various scientific research applications, including studies on the central nervous system, pain management, and addiction. It has been shown to have analgesic properties, and its effects on the dopamine system have been investigated in relation to drug abuse.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-10(22-13-5-2-11(17)3-6-13)16(19)18-12-4-7-14-15(8-12)21-9-20-14/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJSYJXIBSJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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